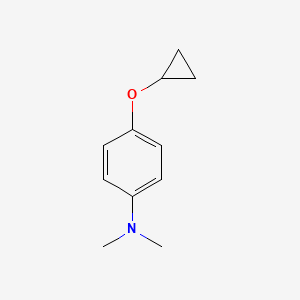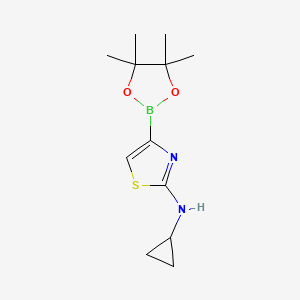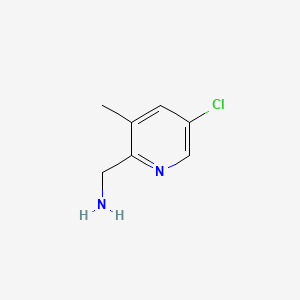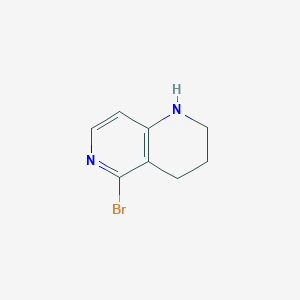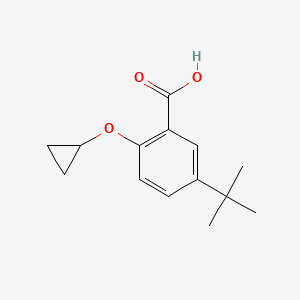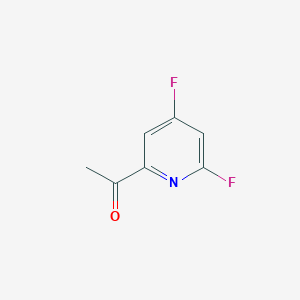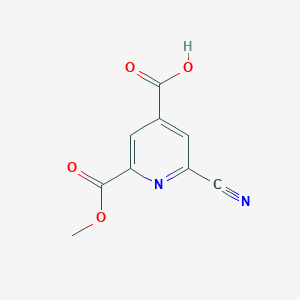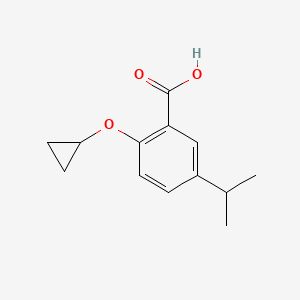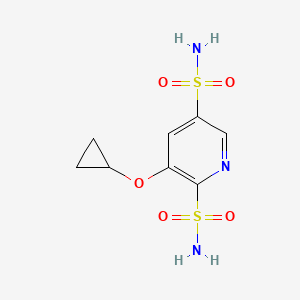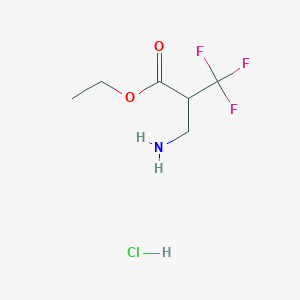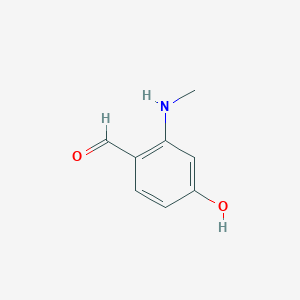
4-Hydroxy-2-(methylamino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-(methylamino)benzaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzaldehyde, featuring a hydroxyl group (-OH) and a methylamino group (-NHCH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(methylamino)benzaldehyde typically involves the introduction of the hydroxyl and methylamino groups onto the benzaldehyde structure. One common method is the reaction of 2-hydroxybenzaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher purity and yield of the final product. The use of advanced catalysts and optimized reaction conditions are key factors in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(methylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and methylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield 4-Hydroxy-2-(methylamino)benzoic acid, while reduction can produce 4-Hydroxy-2-(methylamino)benzyl alcohol .
Scientific Research Applications
4-Hydroxy-2-(methylamino)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s functional groups make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research into its potential therapeutic properties, such as antimicrobial and anticancer activities, is ongoing.
Industry: It can be used in the development of new materials, such as polymers and functional coatings.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(methylamino)benzaldehyde involves its interaction with specific molecular targets. The hydroxyl and methylamino groups can form hydrogen bonds and interact with enzymes or receptors, influencing various biological pathways. These interactions can lead to changes in enzyme activity, gene expression, or cellular signaling, depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzaldehyde: Lacks the methylamino group, making it less versatile in certain reactions.
4-Hydroxybenzaldehyde:
2-Methylaminobenzaldehyde: Lacks the hydroxyl group, limiting its hydrogen bonding capabilities.
Uniqueness
4-Hydroxy-2-(methylamino)benzaldehyde is unique due to the presence of both hydroxyl and methylamino groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
4-hydroxy-2-(methylamino)benzaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-9-8-4-7(11)3-2-6(8)5-10/h2-5,9,11H,1H3 |
InChI Key |
OHCONGRUYMQKRT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


